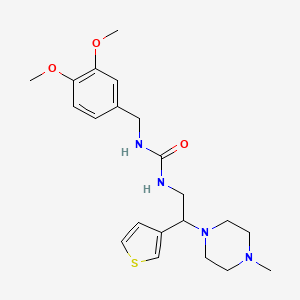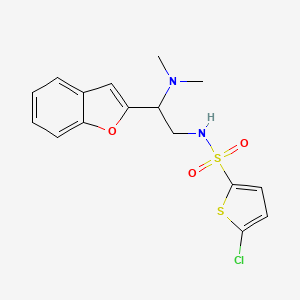
N-(3-fluoro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-fluoro-4-methylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide” is a complex organic compound. It contains a tetrazole ring, which is a type of heterocyclic aromatic compound, and an amide group. The presence of a fluorine atom and a methyl group on the phenyl ring indicates that this compound might have unique properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrazole ring, the amide group, and the phenyl rings would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the tetrazole ring, the amide group, and the fluorine atom. Tetrazoles are known to participate in various chemical reactions, and the amide group could also be reactive under certain conditions .Wissenschaftliche Forschungsanwendungen
Aromatic Polyamides and Polymer Research
Research conducted by Hsiao and Chang (1996) delves into the synthesis and properties of aromatic polyamides, highlighting their inherent viscosities, solubility in organic solvents, and potential for creating transparent, flexible, and tough films. These materials exhibit high thermal stability, making them suitable for applications requiring materials that can withstand high temperatures without degrading. This work contributes to the development of new materials with potential applications in various industries, including electronics and aerospace due to their thermal stability and mechanical properties (Hsiao & Chang, 1996).
Pharmacological Studies and Radioligands
Matarrese et al. (2001) explore the synthesis of novel quinoline-2-carboxamide derivatives as potential radioligands for visualizing peripheral benzodiazepine receptors with positron emission tomography (PET). The study indicates promising results for in vivo imaging of peripheral benzodiazepine receptors, which could significantly impact the diagnosis and treatment monitoring of diseases related to these receptors, such as neuroinflammatory conditions (Matarrese et al., 2001).
Antipathogenic Activity and Molecular Docking Studies
Limban, Marutescu, and Chifiriuc (2011) report on the synthesis, characterization, and antipathogenic evaluation of new thiourea derivatives, emphasizing their potential as antimicrobial agents with antibiofilm properties. This research is critical for developing new strategies to combat microbial resistance, particularly in pathogens known for their biofilm-forming abilities, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Synthetic Chemistry and New Synthetic Routes
Wang et al. (1997) introduce new synthetic routes to the antitumor drug temozolomide, emphasizing the importance of efficient synthesis methods for drug development. By exploring various pathways and optimizing reaction conditions, this work contributes to the pharmaceutical industry by potentially reducing the cost and increasing the accessibility of important medications (Wang et al., 1997).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-phenyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c1-10-7-8-11(9-13(10)16)17-15(22)14-18-20-21(19-14)12-5-3-2-4-6-12/h2-9H,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILAGODMIISBSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-(Aminomethyl)-4-methylpiperidin-1-yl]-(7-fluoro-3,4-dihydro-2H-chromen-3-yl)methanone;hydrochloride](/img/structure/B2610142.png)

![(E)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylethenesulfonamide](/img/structure/B2610144.png)
![6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B2610145.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide](/img/structure/B2610146.png)





![1-[(3,4-Dimethoxyphenyl)methyl]-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B2610157.png)

![2-(4-ethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2610164.png)

